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Compound of Interest

Compound Name: Uzarin

Cat. No.: B192631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of

Uzarin. Due to the limited availability of data specific to Uzarin, this guide incorporates

information from structurally and functionally related cardiac glycosides, such as digoxin,

digitoxin, and ouabain, to present a broader understanding of its potential toxicological

properties. This information is intended for research and professional use only and should not

be interpreted as a definitive safety assessment of Uzarin.

Executive Summary
Uzarin is a cardenolide, a type of cardiac glycoside, naturally occurring in plants of the

Xysmalobium genus, notably Xysmalobium undulatum (Uzara).[1] Like other cardiac

glycosides, its primary mechanism of action involves the inhibition of the Na+/K+-ATPase

pump, an enzyme crucial for maintaining cellular ion gradients.[2][3] This inhibition leads to a

cascade of intracellular events, ultimately resulting in increased myocardial contractility. While

this property has led to the historical use of related compounds in treating heart conditions, it is

also the basis of their toxicity.[2] The toxicological profile of cardiac glycosides is characterized

by a narrow therapeutic index, with adverse effects primarily impacting the cardiovascular,

gastrointestinal, and central nervous systems.[2][4] This guide synthesizes the available

toxicological data on Uzarin and related cardiac glycosides, presenting it in a structured format

for easy reference and comparison.
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Mechanism of Action and Signaling Pathways
The primary molecular target of Uzarin, like all cardiac glycosides, is the α-subunit of the

Na+/K+-ATPase pump.[2] Inhibition of this pump disrupts the electrochemical gradient across

the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn,

affects the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium

efflux and a subsequent increase in intracellular calcium levels.[5] In cardiac myocytes, this

elevated intracellular calcium enhances the force of contraction (positive inotropic effect).[2]

Beyond its ion pump inhibitory role, the Na+/K+-ATPase also functions as a signal transducer.

Binding of cardiac glycosides can trigger a cascade of downstream signaling events

independent of changes in intracellular ion concentrations. This signaling pathway involves the

activation of Src, a non-receptor tyrosine kinase, which can then transactivate the Epidermal

Growth Factor Receptor (EGFR).[6][7] This leads to the activation of the Ras/Raf/MEK/ERK

(MAPK) pathway and the generation of reactive oxygen species (ROS).[6][8] These signaling

cascades have been implicated in various cellular processes, including cell growth,

proliferation, and apoptosis, and may contribute to both the therapeutic and toxic effects of

cardiac glycosides.[9][10]
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Caption: Signaling pathway of Uzarin via Na+/K+-ATPase inhibition.
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Specific acute toxicity data for Uzarin is limited. The primary toxic effects of acute overdose of

cardiac glycosides are cardiovascular, gastrointestinal, and neurological in nature.

Compound
Test
Species

Route of
Administrat
ion

LD50 /
Toxic Dose

Observed
Effects

Reference

Digoxin
Human

(adult)
Oral

>10 mg

(potentially

fatal)

Cardiac

arrest, life-

threatening

dysrhythmia,

hyperkalemia

.[11]

[11]

Digoxin
Human

(child)
Oral

>4 mg

(potentially

fatal)

Cardiac

arrest, life-

threatening

dysrhythmia,

hyperkalemia

.[11]

[11]

Ouabain Human Oral

< 5 mg/kg

(probable

lethal dose)

Respiratory

and cardiac

failure,

hyperkalemia

.[12]

[12]

Oxidized

Ouabain
Cat Infusion

93 ± 23 µg/kg

(toxic dose

causing

arrhythmia)

Arrhythmia,

increased

arterial blood

pressure.[13]

[13]

Oxidized

Ouabain
Cat Infusion

215 ± 46

µg/kg (lethal

dose)

Lethal

arrhythmias.

[13]

[13]

Chronic Toxicity
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Chronic toxicity from cardiac glycosides can occur with long-term administration, even at

therapeutic doses, particularly in individuals with impaired renal function.[14][15] Symptoms of

chronic toxicity are often nonspecific and can include fatigue, malaise, and visual disturbances.

[4][11]

Compoun
d

Test
Species

Duration
Route of
Administr
ation

NOAEL /
LOAEL

Observed
Effects

Referenc
e

Digoxin Human Chronic Oral

Therapeuti

c range:

0.5-2

ng/mL

Nausea,

vomiting,

abdominal

pain,

headache,

dizziness,

confusion,

delirium,

visual

disturbanc

es, cardiac

arrhythmia

s.[4]

[4]

Uzara

extract
Human

Up to 5

days
Oral

Considered

possibly

safe for

short-term

use.

Rarely,

worsened

heart

function,

irregular

heart

rhythm,

difficulty

breathing.

[16]

[16]

Cytotoxicity
Cardiac glycosides have demonstrated cytotoxic effects against various cancer cell lines, which

has spurred research into their potential as anticancer agents.[9][17] The cytotoxicity varies
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significantly between different cardiac glycosides and cell lines.[18]

Compound Cell Line IC50 Reference

Proscillaridin A
Human tumor cell

lines
6.4 - 76 nM [19]

Digitoxin
Human tumor cell

lines

Generally more potent

than digoxin
[19]

Ouabain
Human tumor cell

lines

Less potent than

proscillaridin A and

digitoxin

[19]

Digoxin
Human tumor cell

lines

Less potent than

proscillaridin A and

digitoxin

[19]

Cardiac Glycosides

from Digitalis lanata
A549, HeLa, MCF-7 Nanomolar range [17][20]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Data on the genotoxicity, carcinogenicity, and reproductive toxicity of Uzarin is not available.

Studies on other cardiac glycosides have produced mixed results.

Genotoxicity: There is a lack of comprehensive studies on the genotoxicity of most cardiac

glycosides.

Carcinogenicity: Epidemiological studies have shown conflicting results regarding the

association between cardiac glycoside use and cancer risk. Some studies suggest an

increased risk of certain cancers like breast cancer, while others indicate a potential

protective effect against cancers such as prostate cancer.[21][22][23]

Reproductive Toxicity: Cardiac glycosides can cross the placenta and may affect the fetus.

[24] Potential neurotoxic effects on the developing fetus have been hypothesized due to

disruption of ion homeostasis and mitochondrial dysfunction in neural tissue.[24]
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Experimental Protocols
Detailed experimental protocols specific to Uzarin are not readily available in the public

domain. The following sections outline general methodologies for key toxicological

assessments, adapted from studies on other cardiac glycosides.

In Vitro Cytotoxicity Assay
Objective: To determine the concentration of a cardiac glycoside that inhibits cell growth by

50% (IC50).

Methodology:

Cell Culture: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in appropriate

media supplemented with fetal bovine serum and antibiotics.[17][20]

Compound Preparation: The cardiac glycoside is dissolved in a suitable solvent (e.g.,

DMSO) to create a stock solution, which is then serially diluted to the desired concentrations

in the cell culture medium.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

attach overnight.

Treatment: The culture medium is replaced with medium containing various concentrations

of the cardiac glycoside. A vehicle control (medium with solvent) and a positive control (a

known cytotoxic agent) are included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or

Alamar Blue, which measures metabolic activity. The absorbance or fluorescence is read

using a plate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value is determined by plotting the percentage of viability against the log of the

compound concentration and fitting the data to a sigmoidal dose-response curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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